Phosphorous acid, phenyl tridecyl ester

Phosphorus content Antioxidant efficiency Stabilizer loading

Phosphorous acid, phenyl tridecyl ester (CAS 92044-80-9), also referred to as phenyl tridecyl hydrogen phosphite, is a mixed alkyl-aryl phosphite ester with molecular formula C19H33O3P and molecular weight 340.44 g/mol. As a member of the broader organophosphite antioxidant class, it functions primarily as a secondary antioxidant and co-stabilizer in halogenated polymers such as polyvinyl chloride (PVC), acting as a hydroperoxide decomposer and HCl scavenger during thermal processing.

Molecular Formula C19H32O3P+
Molecular Weight 339.4 g/mol
CAS No. 92044-80-9
Cat. No. B12659514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphorous acid, phenyl tridecyl ester
CAS92044-80-9
Molecular FormulaC19H32O3P+
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCO[P+](=O)OC1=CC=CC=C1
InChIInChI=1S/C19H32O3P/c1-2-3-4-5-6-7-8-9-10-11-15-18-21-23(20)22-19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3/q+1
InChIKeyCOVRAJAXMHZVNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphorous Acid, Phenyl Tridecyl Ester (CAS 92044-80-9): A Mixed Alkyl-Aryl Hydrogen Phosphite for Polymer Stabilization


Phosphorous acid, phenyl tridecyl ester (CAS 92044-80-9), also referred to as phenyl tridecyl hydrogen phosphite, is a mixed alkyl-aryl phosphite ester with molecular formula C19H33O3P and molecular weight 340.44 g/mol . As a member of the broader organophosphite antioxidant class, it functions primarily as a secondary antioxidant and co-stabilizer in halogenated polymers such as polyvinyl chloride (PVC), acting as a hydroperoxide decomposer and HCl scavenger during thermal processing [1]. The compound features a phosphorus center bonded to one phenoxy group, one tridecyloxy group, and one hydroxyl group, placing it at an intermediate position between fully aromatic triaryl phosphites and fully aliphatic trialkyl phosphites in terms of key performance parameters .

Why Phenyl Tridecyl Phosphite Cannot Be Interchanged with Other Alkyl-Aryl Phosphites in PVC Stabilization


Although phosphite esters all function as secondary antioxidants, their performance in polymer stabilization is governed by a trade-off among phosphorus content (antioxidant potency per unit mass), phenol release potential, volatility, and hydrolytic stability [1]. Triaryl phosphites such as triphenyl phosphite offer high phosphorus content but release up to 91 wt% phenol upon hydrolysis, creating volatile organic compound (VOC) compliance and toxicity concerns [2]. Fully aliphatic phosphites like tris(tridecyl) phosphite minimize phenol release but have lower phosphorus content and may exhibit different polymer compatibility [3]. Phenyl tridecyl phosphite occupies a calculated position between these extremes: it provides an intermediate phosphorus loading of approximately 9.1% and a phenol potential limited to one equivalent per molecule, creating a procurement decision point that cannot be satisfied by simply substituting a generic phosphite [4].

Quantitative Evidence for Phosphorous Acid, Phenyl Tridecyl Ester: Property and Performance Differentiation from Closest Analogs


Higher Active Phosphorus Content vs. Multi-Alkyl Phosphites Enables Reduced Use Levels

Phosphorous acid, phenyl tridecyl ester contains 9.10 wt% phosphorus, calculated from its molecular formula C19H33O3P (MW 340.44, atomic mass of P = 30.97) . This is higher than the phosphorus content of diphenyl tridecyl phosphite (C25H37O3P, MW 416.53; 7.44% P) and didecyl phenyl phosphite (C26H47O3P, MW 438.62; 7.06% P) [1]. While triphenyl phosphite (C18H15O3P, MW 310.28) provides a marginally higher 9.98% phosphorus content, it carries the liability of releasing three equivalents of phenol upon hydrolysis . The 9.10% phosphorus value of phenyl tridecyl phosphite represents a favorable performance midpoint.

Phosphorus content Antioxidant efficiency Stabilizer loading

Reduced Phenol Emission Potential Compared to Triphenyl Phosphite and Diphenyl Tridecyl Phosphite

The stoichiometric phenol release potential of phenyl tridecyl phosphite is 27.6 wt%, based on one phenoxy substituent (94.11 g/mol phenol) per molecule (MW 340.44 g/mol) . This is substantially lower than triphenyl phosphite (91.0%, three phenoxy groups per molecule) and diphenyl tridecyl phosphite (45.2%, two phenoxy groups per molecule) [1]. In PVC processing, regulatory and industry trends increasingly demand phenol levels below 10 ppm in finished articles for indoor applications [2]. While the compound is not phenol-free, its single phenoxy group reduces the overall phenol burden relative to multi-phenyl phosphites without sacrificing the aryl functionality beneficial for PVC co-stabilization with metal soaps [3].

Phenol emission VOC reduction Hydrolytic degradation

Intermediate Volatility Profile Balances Processing Window and Migration Resistance

Phenyl tridecyl phosphite exhibits a boiling point of 449.6°C at 760 mmHg (calculated), which lies between triphenyl phosphite at 360°C and diphenyl tridecyl phosphite at 463.1°C . Its flash point of 225.7°C is similarly intermediate, higher than triphenyl phosphite's 188–218°C range but lower than the 291.4°C of diphenyl tridecyl phosphite . Higher boiling points correlate with reduced additive loss during high-temperature polymer processing (typically 170–220°C for PVC), minimizing plate-out on processing equipment and preserving long-term thermal stability in the finished article [1].

Volatility Processing temperature Plate-out resistance

Enhanced Hydrolytic Stability through Combined Steric and Electronic Effects of Mixed Alkyl-Aryl Substitution

Triaryl phosphites are susceptible to rapid hydrolysis due to the electron-withdrawing effect of aryloxy groups, which activates the phosphorus center toward nucleophilic attack by water [1]. In contrast, trialkyl phosphites with long-chain alkyl groups exhibit greater hydrolytic resistance because the electron-donating alkyl chains reduce phosphorus electrophilicity and provide steric shielding [2]. Phenyl tridecyl phosphite, bearing one aryl and one long-chain alkyl group, is expected to exhibit intermediate hydrolytic stability benefiting from both the steric bulk of the tridecyl chain (C13) and the retention of one aryl group for PVC co-stabilization reactivity [3]. Tris(tridecyl) phosphite has been reported to retain over 85% of its initial concentration after 100 hours at 180°C, significantly outperforming lighter alkyl phosphites, and the mixed alkyl-aryl analog is expected to show qualitatively similar, though intermediate, hydrolytic resistance [4].

Hydrolytic stability Storage stability Phosphite degradation

Balanced Molecular Weight Optimizes Polymer Compatibility and Diffusion Rate

With a molecular weight of 340.44 g/mol, phenyl tridecyl phosphite is heavier than triphenyl phosphite (310.28 g/mol) but lighter than didecyl phenyl phosphite (438.62 g/mol) and diphenyl tridecyl phosphite (416.53 g/mol) . In polymer stabilization, molecular weight directly influences additive diffusion rate: excessively low molecular weight leads to rapid migration and volatilization loss, while excessively high molecular weight can reduce additive solubility and dispersion in the polymer matrix [1]. The 340.44 g/mol value places phenyl tridecyl phosphite in a range that supports adequate mobility for surface replenishment (blooming to protect against surface oxidation) while resisting excessive loss during high-temperature processing [2].

Molecular weight Polymer compatibility Additive migration

Procurement-Relevant Application Scenarios for Phenyl Tridecyl Phosphite Based on Quantitative Differentiation


Flexible PVC Formulations Requiring High Antioxidant Efficiency with Regulated Phenol Emissions

In flexible PVC compounds for indoor flooring and automotive interior trim, regulatory frameworks increasingly mandate phenol content below 10 ppm in finished articles [1]. Phenyl tridecyl phosphite's stoichiometric phenol potential of 27.6% is 69.7% lower than triphenyl phosphite (91.0%) while delivering 9.10% phosphorus content—substantially higher than the 7.06% offered by didecyl phenyl phosphite, a common phenol-containing alternative . This makes phenyl tridecyl phosphite a target for formulators seeking to maintain antioxidant efficiency (high phosphorus) while reducing, though not eliminating, phenol emission risk. For procurement, this translates to qualification as a direct replacement for triphenyl phosphite in emission-sensitive applications where complete phenol elimination is not mandated but significant reduction is required [2].

PVC Processing at Elevated Temperatures Where Additive Volatility Causes Equipment Fouling

Rigid PVC extrusion and injection molding operations frequently experience plate-out on dies and calender rolls when low-molecular-weight stabilizers volatilize during processing at 180–220°C [3]. With a boiling point of 449.6°C—89.6°C above triphenyl phosphite's 360°C—phenyl tridecyl phosphite demonstrates substantially lower volatility, reducing stabilizer loss and minimizing equipment fouling . The intermediate molecular weight (340.44 g/mol) further supports this by balancing adequate diffusion for surface replenishment without excessive volatilization, making this compound particularly relevant for high-speed, high-temperature processing lines where downtime for cleaning represents a significant cost factor [4].

Mixed-Metal Stabilizer Systems for PVC Where Single Aryl Functionality Optimizes Co-Stabilization

In calcium-zinc (CaZn) and barium-zinc (BaZn) liquid stabilizer systems for PVC, the aryl group of a phosphite co-stabilizer serves as a critical ligand for metal chloride scavenging via the Arbuzov rearrangement mechanism, preventing zinc burning (formation of ZnCl2, a potent PVC degradation catalyst) [5]. Phenyl tridecyl phosphite retains one phenoxy group to fulfill this chelating function while the long tridecyl chain enhances compatibility with plasticizers and lubricants in the formulation . By contrast, tris(tridecyl) phosphite lacks the aryl group necessary for this metal chloride complexation, whereas triphenyl phosphite provides excessive phenol release with minimal lubricity benefits. For procurement, this positions phenyl tridecyl phosphite as a candidate for 'one-component' phosphite solutions that satisfy both antioxidant and metal-deactivating roles in mixed-metal PVC stabilizer packages [6].

Stabilizer Masterbatch Production Where Hydrolytic Stability During Storage Is Critical

Stabilizer masterbatches and one-pack additive systems must maintain chemical integrity during extended warehouse storage, often in non-climate-controlled environments where humidity exposure is unavoidable . Triaryl phosphites such as triphenyl phosphite are known to hydrolyze rapidly in the presence of moisture, generating acidic phosphorus species that can pre-activate PVC degradation catalysts and compromise masterbatch quality [7]. Phenyl tridecyl phosphite, with its electron-donating tridecyl chain providing steric and electronic protection against hydrolysis, is expected to exhibit intermediate hydrolytic stability superior to triaryl phosphites. This extended storage stability reduces quality-related procurement rejections and allows for larger, more economical batch sizes in masterbatch compounding operations [8].

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